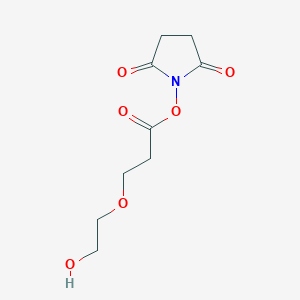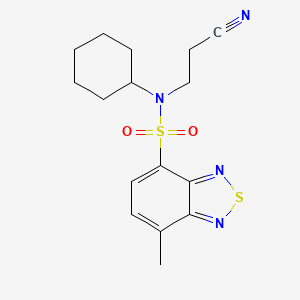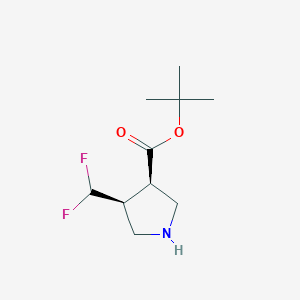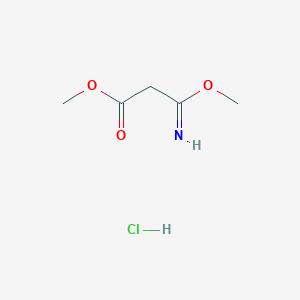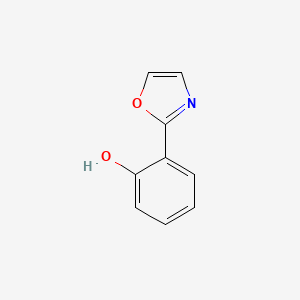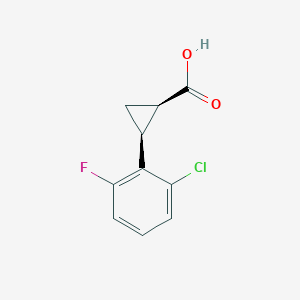
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is notable for its unique structural features, which include a cyclopropane ring substituted with a carboxylic acid group and a 2-chloro-6-fluorophenyl group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable olefin precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring. The reaction conditions often require an inert atmosphere and low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic asymmetric cyclopropanation. This process uses chiral catalysts to achieve the desired stereochemistry on a larger scale. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or esters, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
- (1R,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid
- (1R,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid
Uniqueness
The presence of both chloro and fluoro substituents in (1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid makes it unique compared to its analogs. This dual substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8ClFO2 |
|---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6+/m0/s1 |
InChI Key |
NVHNBFOVILMVRL-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=C(C=CC=C2Cl)F |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)
![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)

![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)

![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
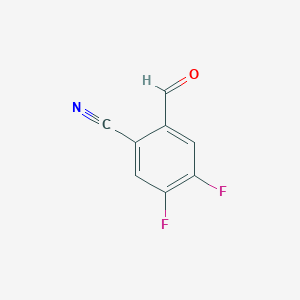
![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)
